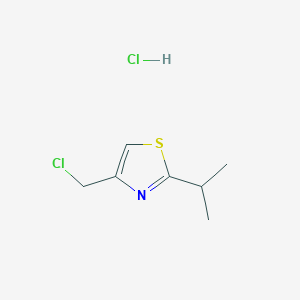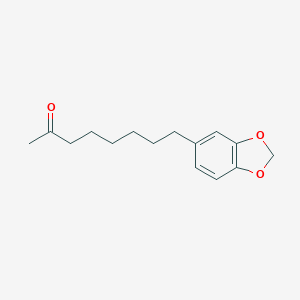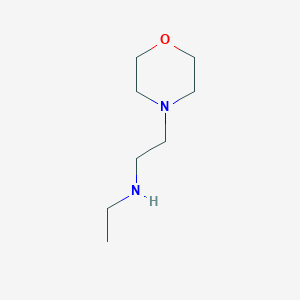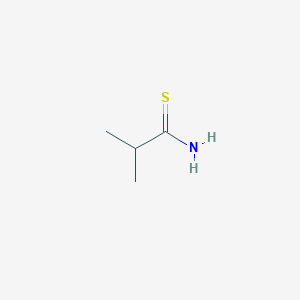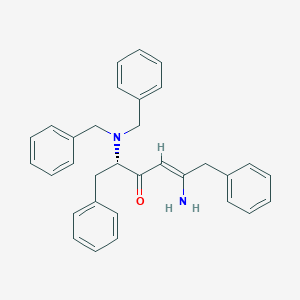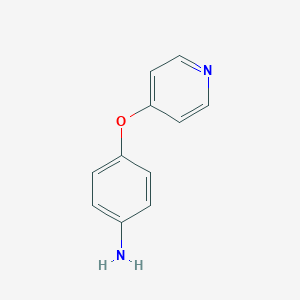
4-(4-Aminophenoxy)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 4-(4-Aminophenoxy)pyridine involves various chemical reactions, often resulting in polymers with specific properties. For example, a novel pyridine-containing aromatic diamine monomer was synthesized via modified Chichibabin pyridine synthesis, which was then used to prepare a series of fluorinated pyridine-bridged aromatic poly(ether-imide)s exhibiting good solubility and thermal properties (Wang et al., 2008). Another study synthesized three kinds of 4-(4-aminophenoxy)-2-(alkyl carbamoyl)pyridines, showcasing the versatility in producing different compounds starting from similar base chemicals (Pan Qing-cai, 2010).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various techniques, including NMR, FT-IR, and mass spectrometry. The structural analysis provides insights into the polymers' solubility, thermal stability, and mechanical properties, which are crucial for their practical applications. For instance, polymers synthesized from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine showed high thermal stability and excellent hydrophobicity (Huang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Aminophenoxy)pyridine lead to the formation of polymers with unique properties. The reactions typically involve polycondensation with various aromatic dianhydrides, resulting in polymers with high glass transition temperatures and thermal stability. The polymers also display good mechanical properties and optical transparency, making them suitable for various applications (Wang et al., 2007).
Physical Properties Analysis
The physical properties of these polymers, such as solubility in aprotic amide solvents, thermal stability, and mechanical strength, are directly influenced by their molecular structure. The incorporation of pyridine and fluorinated groups enhances the polymers' thermal properties and solubility, enabling the production of strong, flexible films with good optical transparency and low dielectric constants (Wang et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis of novel thermally stable poly(ether imide ester)s with different physical and thermal properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Production of strong and flexible polyimide films with good thermal stability, optical transparency, and outstanding mechanical properties (Yan et al., 2011).
Preparation of novel fluorescent polyimides with high solubility in common organic solvents and excellent thermal stability (Huang et al., 2012).
Synthesis of pyridine-containing polyimides with good thermal stability and mechanical properties (Wang et al., 2007).
Creation of transparent, flexible, and tough polyimide films from novel polyimides (Ma et al., 2010).
Potential application in improving symptoms of multiple sclerosis, as 4-amino-pyridine (a related compound) has shown efficacy in potentiating synaptic transmission and increasing skeletal muscle twitch tension (Smith et al., 2000).
Inhibition of steel corrosion in acidic environments as demonstrated by pyridine derivatives including 4-(4-Aminophenoxy)pyridine (Ansari et al., 2015).
Synthesis of 4-(4-aminophenoxy)-2-(alkyl carbamoyl) pyridines for various applications, characterized by IR, 1HNMR, and ESI-MS (Pan Qing-cai, 2010).
Development of poly(ether imide amide)s with high thermal stability for scientific research applications (Mehdipour‐Ataei & Amirshaghaghi, 2004).
Safety And Hazards
“4-(4-Aminophenoxy)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
4-pyridin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAFMSZIVGDZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468651 | |
| Record name | 4-(4-Aminophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)pyridine | |
CAS RN |
102877-78-1 | |
| Record name | 4-(4-Aminophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-4-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


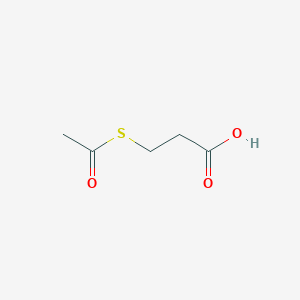
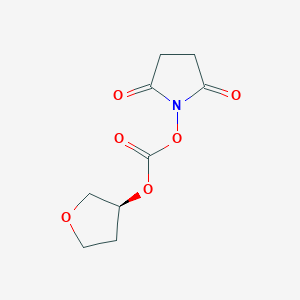
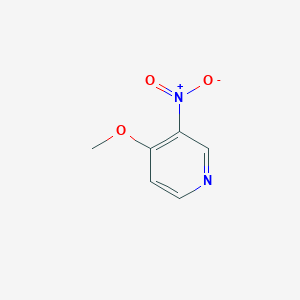
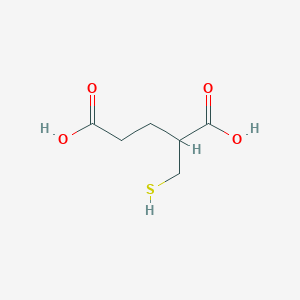
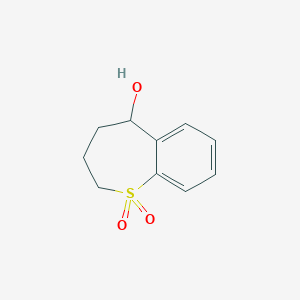
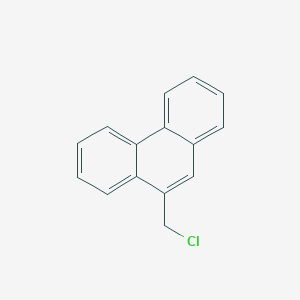
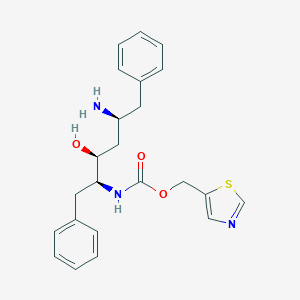
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)
